A Senior Application Scientist's Technical Guide to 1,4-Diaminobutane Dihydrobromide for Advanced Research
A Senior Application Scientist's Technical Guide to 1,4-Diaminobutane Dihydrobromide for Advanced Research
Abstract
This guide provides an in-depth examination of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), a critical reagent for professionals in biochemical research and drug development. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties with practical, field-proven experimental insights. We will explore the compound's biological significance as a polyamine precursor, detail its material characteristics, and provide validated protocols for its handling, preparation, and use in a laboratory setting. The objective is to equip researchers with the foundational knowledge and methodologies required to confidently and effectively integrate this compound into their workflows, from basic cell culture to complex organic synthesis.
Introduction: The Scientific Rationale for Using 1,4-Diaminobutane Salts
1,4-Diaminobutane, more commonly known by its trivial name putrescine, is a ubiquitous biogenic amine that serves as the foundational precursor for the synthesis of higher-order polyamines such as spermidine and spermine.[1][2][3] These polycationic molecules are indispensable for a multitude of fundamental cellular processes, including DNA stabilization, gene expression, protein synthesis, cell proliferation, and apoptosis.[3][4][5] Given its central role in cell biology, putrescine and its derivatives are invaluable tools for investigating cellular growth, differentiation, and disease states.
While the free base form of 1,4-diaminobutane (CAS 110-60-1) is a low-melting, hygroscopic solid with a pungent odor, its salt forms offer significant advantages for research applications.[6][7] The dihydrobromide salt, 1,4-Diaminobutane Dihydrobromide, provides superior stability, a higher melting point, and enhanced ease of handling and weighing compared to the free base. It is a white, crystalline solid that readily dissolves in aqueous solutions, making it ideal for preparing sterile, pH-controlled media for cell culture and for use as a reagent in biochemical assays.[8] This guide focuses specifically on the dihydrobromide salt, providing the necessary data and protocols for its effective application.
Core Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The following data summarizes the key properties of 1,4-Diaminobutane Dihydrobromide and its related forms.
Physicochemical Properties
| Property | Value | Source(s) |
| Compound Name | 1,4-Diaminobutane Dihydrobromide | TCI |
| Synonyms | Putrescine Dihydrobromide | TCI |
| CAS Number | 18773-04-1 | [9] |
| Molecular Formula | C₄H₁₂N₂·2HBr | [9] |
| Molecular Weight | 249.98 g/mol | [9] |
| Appearance | White to off-white crystalline solid/powder | [8] |
| Melting Point | Not specified for Dihydrobromide. Dihydrochloride form melts at >280 °C (decomposition). Free base melts at 27-28 °C. | [6][] |
| Solubility | Soluble in water. | |
| pKa (amine groups of free base) | pKa₁: ~9.0, pKa₂: ~10.8 | [6][7] |
| Storage & Stability | Store in a cool (<15°C), dry, well-ventilated place under an inert atmosphere. The compound is hygroscopic. |
Spectroscopic Profile
Spectroscopic analysis is essential for identity confirmation and quality control.
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¹H NMR Spectroscopy: For the analogous dihydrochloride salt in D₂O, the spectrum is characterized by two main signals: a multiplet around δ 1.79 ppm corresponding to the four protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-), and a triplet at approximately δ 3.11 ppm for the four protons of the methylene groups adjacent to the ammonium centers (Br⁻·⁺H₃N-CH₂ -).[11] The spectrum for the dihydrobromide salt is expected to be virtually identical.
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¹³C NMR Spectroscopy: The spectrum will show two signals for the two non-equivalent carbons in the aliphatic chain.
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FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks include strong, broad bands for N-H stretching of the ammonium salt, C-H stretching vibrations for the methylene groups, and N-H bending vibrations.
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Mass Spectrometry (MS): Analysis by MS will show the molecular ion peak for the free base (C₄H₁₂N₂) at m/z 88.15.
Biological Context: The Polyamine Biosynthesis Pathway
To effectively utilize 1,4-Diaminobutane Dihydrobromide in research, understanding its biological origin and fate is paramount. It is a central node in the polyamine metabolic pathway, which is tightly regulated. The pathway begins with the amino acid ornithine.
The enzyme Ornithine Decarboxylase (ODC), which requires Pyridoxal Phosphate (PLP) as a cofactor, catalyzes the conversion of ornithine to putrescine.[1][3][12] Putrescine is then sequentially converted into the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize aminopropyl groups donated from decarboxylated S-adenosylmethionine (dcSAM).
This pathway is fundamental to the life of a cell, and its dysregulation is implicated in numerous diseases, including cancer.[5][13] Therefore, introducing exogenous putrescine (via its dihydrobromide salt) can be used to study these processes, rescue cells from polyamine depletion, or investigate cellular stress responses.[4][]
Caption: The core polyamine biosynthesis pathway in mammalian cells.
Validated Experimental Protocols
The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.
Protocol: Preparation of a 100 mM Sterile Aqueous Stock Solution
Causality: A precisely prepared, sterile stock solution is fundamental for quantitative cell culture and biochemical experiments. Using the stable dihydrobromide salt ensures accurate weighing, and sterile filtration prevents microbial contamination which could confound experimental results. Aliquoting prevents degradation from multiple freeze-thaw cycles.
Materials:
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1,4-Diaminobutane Dihydrobromide (MW: 249.98 g/mol )
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Nuclease-free, sterile water (e.g., for cell culture)
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Analytical balance (4-decimal place)
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Sterile volumetric flasks and pipettes
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Sterile 0.22 µm syringe filter
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Sterile syringes
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Sterile microcentrifuge tubes or cryovials
Procedure:
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Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:
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Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
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Mass = 0.1 mol/L × 0.010 L × 249.98 g/mol = 0.24998 g (or ~250.0 mg)
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Weighing: On an analytical balance, accurately weigh out 250.0 mg of 1,4-Diaminobutane Dihydrobromide and transfer it to a 10 mL sterile volumetric flask.
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Dissolution: Add approximately 8 mL of sterile water to the flask. Swirl gently until the solid is completely dissolved. The high water solubility of the salt facilitates this step.
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Volume Adjustment: Once dissolved, carefully add sterile water to the 10 mL calibration mark. Cap and invert the flask several times to ensure a homogenous solution.
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Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile container (e.g., a 15 mL conical tube). This step removes any potential bacterial contaminants.
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Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.
Sources
- 1. Cas 110-60-1,1,4-DIAMINOBUTANE | lookchem [lookchem.com]
- 2. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]
- 3. thaena.com [thaena.com]
- 4. [The importance of putrescine in the human body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 1,4-Diaminobutane [chembk.com]
- 7. 1,4-DIAMINOBUTANE [intersurfchem.net]
- 8. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. materiellabo.com [materiellabo.com]
- 11. benchchem.com [benchchem.com]
- 12. Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
